(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be used as a ligand in the preparation of Vanadium(V) Schiff base complexes [1]. These complexes function as catalysts in oxidation reactions, particularly for sulfides and olefins [1]. This research suggests the potential for this molecule in developing new and efficient oxidation catalysts.
[1] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Sigma-Aldrich:
The chiral nature of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol makes it a valuable tool in separating enantiomers. Researchers can immobilize this molecule on aminated silica gel to create chiral stationary phases for High-Performance Liquid Chromatography (HPLC) [2]. This application allows for the separation of chiral molecules in a mixture based on their interaction with the stationary phase.
[2] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Sigma-Aldrich:
Another application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol involves its use in heterogeneous catalysis. By immobilizing the molecule on the framework of α-zirconium phosphate, researchers can create layered zirconium phosphonates [3]. These materials have shown promise as catalysts in various chemical reactions.
[2] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Sigma-Aldrich:
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can act as a chiral auxiliary in organic synthesis. Researchers have employed it in the preparation of homopropargylic alcohols from aliphatic and aromatic aldehydes [4]. This application highlights the molecule's potential for controlling the stereochemistry of newly formed bonds in organic reactions.
(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral compound characterized by the presence of two phenyl groups and an amino group attached to a carbon chain. Its molecular formula is C15H17NO, and it has a molecular weight of 213.28 g/mol. This compound is notable for its chirality, which allows it to exhibit different chemical properties compared to its enantiomer, (1S,2R)-2-amino-1,2-diphenylethanol. The specific stereochemistry contributes to its utility in various
The biological activity of (1R,2S)-2-amino-1,2-diphenylethanol has been explored in various contexts. As a biochemical reagent, it has potential applications in life sciences research. Its structural properties allow it to interact with biological systems effectively, although specific studies detailing its pharmacological effects remain limited . The compound's chirality may also influence its interactions with biological targets, making it a subject of interest for further investigation.
Several methods exist for synthesizing (1R,2S)-2-amino-1,2-diphenylethanol. Common approaches include:
The applications of (1R,2S)-2-amino-1,2-diphenylethanol are diverse and include:
Several compounds share structural similarities with (1R,2S)-2-amino-1,2-diphenylethanol. Notable examples include:
Compound | Chirality | Key Features |
---|---|---|
(1R,2S)-2-Amino-1,2-diphenylethanol | Chiral | Chiral auxiliary for asymmetric synthesis |
(1S,2R)-2-Amino-1,2-diphenylethanol | Chiral | Enantiomer with potentially different properties |
Phenylalanine | Achiral | Amino acid with distinct biochemical roles |
(R)-(+)-Limonene | Chiral | Terpene with applications in flavor and fragrance |
This comparison highlights the unique properties of (1R,2S)-2-amino-1,2-diphenylethanol as a chiral auxiliary and its potential applications in synthetic chemistry and biochemistry.
Irritant